1-Methanesulfonyl-3-methylpiperidin-4-amine

Vue d'ensemble

Description

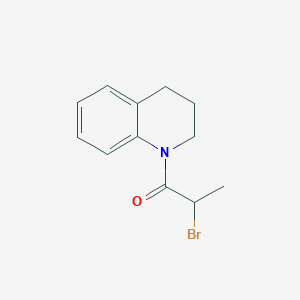

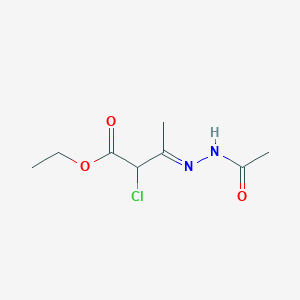

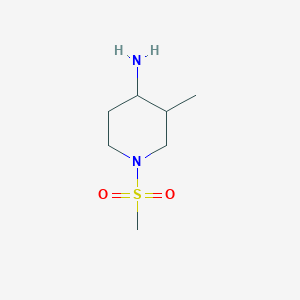

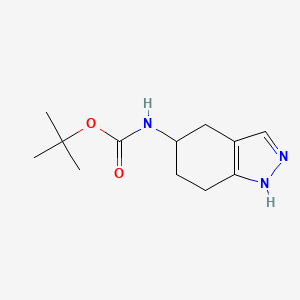

1-Methanesulfonyl-3-methylpiperidin-4-amine is a chemical compound with the IUPAC name N-methyl-1-(methylsulfonyl)-4-piperidinamine hydrochloride . It has a molecular weight of 228.74 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Methanesulfonyl-3-methylpiperidin-4-amine is 1S/C7H16N2O2S.ClH/c1-8-7-3-5-9(6-4-7)12(2,10)11;/h7-8H,3-6H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple bonds, including a six-membered ring, a secondary amine (aliphatic), and a sulfonamide .Physical And Chemical Properties Analysis

1-Methanesulfonyl-3-methylpiperidin-4-amine is a solid substance . It has a molecular weight of 228.74 . The compound is typically stored at room temperature .Applications De Recherche Scientifique

Particle Formation and Environmental Implications

New Particle Formation from Methanesulfonic Acid and Amines/Ammonia

Methanesulfonic acid (MSA) reacts with amines and ammonia to form particles, a process significant in coastal and agricultural areas. A systematic study revealed temperature-dependent particle formation rates from MSA reactions with various amines, indicating the potential impact of MSA and amines on atmospheric particle concentrations, especially under varying temperature conditions (Chen & Finlayson‐Pitts, 2017).

Enhancement of Methanesulfonic Acid-driven Particle Formation by Amines

Monoethanolamine, detected in the atmosphere, significantly enhances MSA-driven new particle formation (NPF), a key process in atmospheric chemistry. This enhancement is attributed to the hydrogen-bonding capacity of the amine, highlighting the role of amines in atmospheric aerosol formation processes (Shen et al., 2019).

Organic Synthesis and Chemical Interactions

Stereospecific Synthesis of Chiral Nonracemic Amines

Research on the stereospecific substitution of 1-(pyridinyl)ethyl methanesulfonates with various amines has led to the development of a method for preparing optically pure amines. This process, involving the inversion of configuration, is pivotal for synthesizing compounds with specific stereochemical properties, demonstrating the chemical versatility of methanesulfonic acid derivatives in organic synthesis (Uenishi et al., 2004).

Aerosol Science and Climate Impact

Effective Density Measurements of Methanesulfonate Aerosols

Studies on the effective density of sodium methanesulfonate and aminium chloride nanoparticles provide crucial data for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors. This research contributes to a better understanding of aerosol properties and their implications for climate modeling and air quality assessments (Perraud et al., 2023).

Chemical Synthesis and Catalysis

Facile Synthesis of Tetrazoles Catalyzed by Methanesulfonic Acid

Methanesulfonic acid serves as an efficient catalyst for synthesizing 1-substituted tetrazoles from primary amines and sodium azide. This method highlights the catalytic capabilities of methanesulfonic acid in promoting nitrogen-containing heterocyclic compounds, which are significant in pharmaceutical chemistry (Hossein et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

3-methyl-1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-6-5-9(12(2,10)11)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNHPJXWQSBQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methanesulfonyl-3-methylpiperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B1532538.png)

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)

![2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B1532548.png)